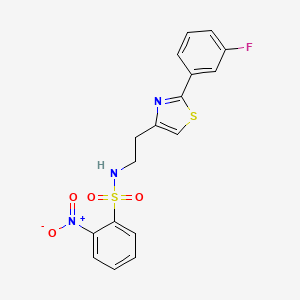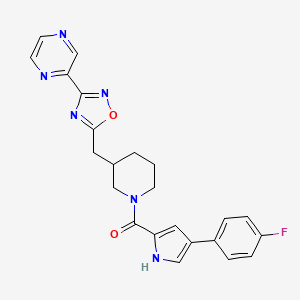![molecular formula C24H27NO6 B2594739 Propyl 4-[8-(diethylaminomethyl)-7-hydroxy-4-oxochromen-3-yl]oxybenzoate CAS No. 845982-90-3](/img/structure/B2594739.png)
Propyl 4-[8-(diethylaminomethyl)-7-hydroxy-4-oxochromen-3-yl]oxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Propyl 4-[8-(diethylaminomethyl)-7-hydroxy-4-oxochromen-3-yl]oxybenzoate, commonly known as PDB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PDB belongs to the class of coumarin derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Scientific Research Applications
Metal-Organic Frameworks
Research on compounds with structural similarities, like diethyl 1,3-propylidenebis(4-oxybenzoate), has led to the development of metal-organic frameworks (MOFs). For example, a highly stable 3D porous lanthanum MOF was created using a precursor similar in structure. This MOF exhibits remarkable thermal stability up to approximately 400°C and features a unique channel structure potentially useful for gas storage or separation applications (Wen et al., 2011).
Environmental Presence and Effects
Parabens, chemically related through the ester linkage to p-hydroxybenzoic acid, are extensively studied due to their widespread use as preservatives. These studies cover their metabolism, environmental presence, and potential endocrine-disrupting effects. For instance, research on the occurrence, fate, and behavior of parabens in aquatic environments highlights their ubiquity and persistence, despite wastewater treatments designed to eliminate such contaminants. Methylparaben and propylparaben are most commonly found, reflecting their prevalent use in consumer products (Haman et al., 2015).
Photodegradation Studies
The photodegradation of parabens, including propylparaben, has been examined under various conditions. Studies focusing on kinetic analysis, by-products identification, and cost-efficiency analysis of the photodegradation process offer insights into environmental remediation techniques for mitigating the impact of these preservatives in water systems (Gmurek et al., 2015).
Toxicological Perspectives
Investigations into the effects of parabens on health, such as their impact on adipocyte differentiation and potential for endocrine disruption, provide critical insights into the broader implications of these compounds' widespread use. For example, studies have shown that parabens can promote adipocyte differentiation, with the potency increasing with the length of the alkyl chain, pointing towards a need for further examination of their role in obesity and metabolic disorders (Hu et al., 2013).
properties
IUPAC Name |
propyl 4-[8-(diethylaminomethyl)-7-hydroxy-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-4-13-29-24(28)16-7-9-17(10-8-16)31-21-15-30-23-18(22(21)27)11-12-20(26)19(23)14-25(5-2)6-3/h7-12,15,26H,4-6,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBYSJKZLWBTPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN(CC)CC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-[8-(diethylaminomethyl)-7-hydroxy-4-oxochromen-3-yl]oxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2594656.png)
![2-ethyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2594658.png)

![6-Chloro-N-[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2594661.png)
![(Z)-3-methyl-5-((9-methyl-4-oxo-2-((1-phenylethyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2594662.png)
![N-[[1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2594664.png)

![N-(3-acetamidophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2594669.png)

![2-[[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2594672.png)


![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2594677.png)
![4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2594679.png)